molecular formula C12H17NO2 B1504936 Ethyl 3-(3-(aminomethyl)phenyl)propanoate CAS No. 93071-66-0

Ethyl 3-(3-(aminomethyl)phenyl)propanoate

Cat. No. B1504936
CAS RN: 93071-66-0
M. Wt: 207.27 g/mol
InChI Key: YPMILYQONSQMNG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(aminomethyl)phenyl)propanoate is a chemical compound with the molecular formula C12H17NO2 . It is used as an active pharmaceutical ingredient intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-(aminomethyl)phenyl)propanoate consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The InChI code is InChI=1S/C12H17NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7,9,13H2,1H3.


Chemical Reactions Analysis

Esters, including Ethyl 3-(3-(aminomethyl)phenyl)propanoate, can undergo a reaction known as hydrolysis. This reaction involves breaking the ester down into its constituent carboxylic acid and alcohol, in the presence of water, dilute acid, or dilute alkali .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(3-(aminomethyl)phenyl)propanoate include a molecular weight of 207.27 g/mol . The compound has a boiling point of 342.3±25.0 °C at 760 mmHg . It also has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts .

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(3-(aminomethyl)phenyl)propanoate is not available in the search results, general safety measures for handling chemical compounds should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

ethyl 3-[3-(aminomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMILYQONSQMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699860
Record name Ethyl 3-[3-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-(aminomethyl)phenyl)propanoate

CAS RN

93071-66-0
Record name Benzenepropanoic acid, 3-(aminomethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93071-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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